

littorine chemical structure and properties

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An In-depth Technical Guide to Littorine: Chemical Structure, Properties, and Biosynthesis

Introduction

Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, including species of Datura and Atropa belladonna.[1][2][3] Chemically, it is an ester of tropine and phenyllactic acid. **Littorine** holds significant interest for researchers and pharmaceutical scientists as a key intermediate in the biosynthesis of the more widely known and medicinally important tropane alkaloids, hyoscyamine and scopolamine.[4][5][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biosynthetic pathways, and the experimental methodologies used to study it.

Chemical Structure and Identifiers

Littorine is an isomer of hyoscyamine, differing in the position of the phenyl group.[2] Its core structure consists of a tropane ring system esterified with (R)-2-hydroxy-3-phenylpropanoic acid.

Table 1: Chemical Identifiers for Littorine



Identifier	Value	Source(s)	
CAS Number	21956-47-8	[1][2][7][8]	
IUPAC Name	(8-methyl-8- azabicyclo[3.2.1]octan-3-yl) 2- hydroxy-3-phenylpropanoate	[1][9]	
Systematic IUPAC Name	(1R,3r,5S)-8-Methyl-8- azabicyclo[3.2.1]octan-3-yl (R)-2-hydroxy-3- phenylpropanoate	[2]	
Chemical Formula	C17H23NO3	[1][2][9][10][11]	
SMILES	CN1C2CCC1CC(C2)OC(=0)C (CC3=CC=CC=C3)O	[1][9]	

| InChiKey | FNRXUEYLFZLOEZ-UHFFFAOYSA-N |[1][9] |

Physicochemical Properties

The physical and chemical properties of **littorine** are essential for its extraction, purification, and formulation in research settings.

Table 2: Physicochemical Properties of Littorine

Property	Value	Unit	Source(s)
Molecular Weight	289.37	g/mol	[1][10]
Exact Mass	289.1678	Da	[1]
Appearance	Solid powder	-	[1]
Melting Point	80	°C	[10]
logP (Octanol/Water)	1.758 - 2.7	-	[9][12]
Water Solubility (logS)	-2.97	mol/L	[12]

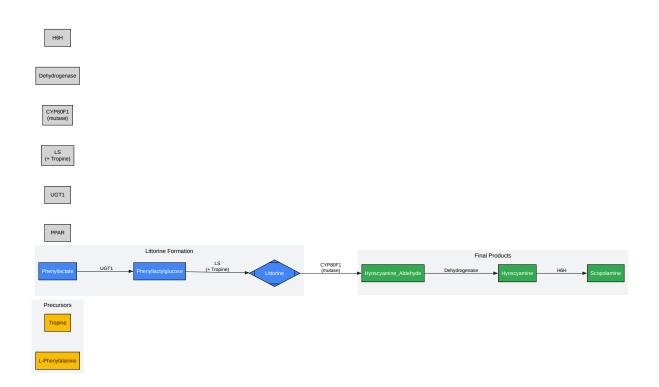


| Storage Temperature | -15 to -20 | °C |[10] |

Biosynthesis and Signaling Pathways

Littorine is a central molecule in the biosynthetic pathway of tropane alkaloids (TAs).[4] Its formation is a critical step that precedes the synthesis of hyoscyamine and scopolamine, which have significant anticholinergic activity.[5][13] The pathway begins with precursors L-phenylalanine and tropine and involves several key enzymatic steps.

The biosynthesis to hyoscyamine involves the condensation of tropine with phenylalanine-derived phenyllactate to form **littorine**.[5] A cytochrome P450 enzyme, CYP80F1, then catalyzes the rearrangement of **littorine** into hyoscyamine aldehyde, which is subsequently reduced to form hyoscyamine.[5][6]



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Caption: Biosynthetic pathway of tropane alkaloids via littorine.[4][5][6]

Biological Activity

While primarily studied as a biosynthetic intermediate, **littorine** itself exhibits biological activity. Studies have investigated its binding to muscarinic and nicotinic acetylcholine receptors.[1] Additionally, some research has pointed towards potential antimicrobial and anti-inflammatory properties.[8][14] One study isolated a macrolide named litorine from the snail Littorina aspera, which showed in vitro activity against Escherichia coli, Staphylococcus aureus, and other microbes; however, it is important to distinguish this compound from the tropane alkaloid **littorine**.[14]

Experimental Protocols

Functional Gene Identification via Virus-Induced Gene Silencing (VIGS)

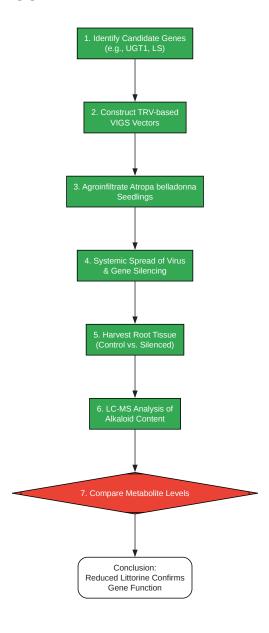
The identification of the genes responsible for **littorine** biosynthesis, such as phenyllactate UDP-glycosyltransferase (UGT1) and **littorine** synthase (LS), was achieved through functional genomics.[4] Virus-Induced Gene Silencing (VIGS) is a powerful technique for this purpose.

Protocol Overview:

- Candidate Gene Selection: Potential genes (e.g., UGTs, synthases) are identified from the plant's transcriptome, particularly from root tissues where biosynthesis occurs.[4]
- VIGS Vector Construction: Fragments of the target genes (UGT1, LS) are cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.
- Agroinfiltration: Agrobacterium tumefaciens carrying the VIGS vectors are infiltrated into the leaves of young source plants, such as Atropa belladonna.
- Systemic Silencing: The virus spreads systemically through the plant, carrying the gene fragment. This triggers the plant's RNA interference (RNAi) machinery to degrade the endogenous mRNA of the target gene.
- Metabolite Analysis: After a period to allow for gene silencing (e.g., 3-4 weeks), root tissues
 are harvested from the silenced plants and control plants (infiltrated with an empty vector).



Quantification: Tropane alkaloids, including littorine, hyoscyamine, and scopolamine, are
extracted and quantified using methods like Liquid Chromatography-Mass Spectrometry (LCMS). A significant reduction in littorine and its downstream products in the silenced plants
confirms the gene's function.[4]



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Caption: Experimental workflow for VIGS-based gene function analysis.[4]

Analytical Determination by Micellar Electrokinetic Chromatography (MEKC)







MEKC is an effective method for the simultaneous determination of **littorine** and related alkaloids like scopolamine and hyoscyamine in plant extracts.[1]

Protocol Overview:

- Sample Preparation: Plant material (e.g., hairy roots) is harvested, dried, and ground. Alkaloids are extracted using an appropriate solvent (e.g., methanol) with sonication, followed by centrifugation to clarify the extract.
- Capillary Electrophoresis System: A CE system equipped with a UV detector is used. A
 fused-silica capillary is conditioned by flushing with sodium hydroxide, water, and finally the
 running buffer.
- Running Buffer: The separation is performed using a buffer containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration, often with an organic modifier like methanol and a pH-adjusting agent (e.g., phosphate buffer).
- Injection and Separation: The sample extract is injected into the capillary (e.g., by pressure). A high voltage is applied, and the compounds separate based on their partitioning between the aqueous buffer and the surfactant micelles, as well as their electrophoretic mobility.
- Detection and Quantification: The separated alkaloids are detected by their UV absorbance at a specific wavelength (e.g., 210 nm). Quantification is achieved by comparing the peak areas to those of known concentration standards for littorine, hyoscyamine, and scopolamine.

Conclusion

Littorine is a tropane alkaloid of great importance, not for its own pharmacological applications, but as the direct precursor to the anticholinergic drugs hyoscyamine and scopolamine. Understanding its chemical properties, its precise role in the complex biosynthetic network of Solanaceae plants, and the experimental techniques used to elucidate these pathways is crucial for researchers in natural product chemistry, metabolic engineering, and drug development. The continued study of littorine and its associated enzymes opens avenues for enhancing the production of valuable pharmaceuticals through synthetic biology and targeted breeding of medicinal plants.



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